molecular formula C24H23N3OS B12495073 N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide

N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide

Cat. No.: B12495073
M. Wt: 401.5 g/mol
InChI Key: JBEJXHLEFLPSMI-UTKZUKDTSA-N
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Description

N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide is a complex organic compound with a unique structure that includes a quinoline ring, a phenylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-methyl-4-phenylaminoquinoline with benzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonyl}benzamide
  • N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzoate

Uniqueness

N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23N3OS

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(2R,4S)-4-anilino-2-methyl-3,4-dihydro-2H-quinoline-1-carbothioyl]benzamide

InChI

InChI=1S/C24H23N3OS/c1-17-16-21(25-19-12-6-3-7-13-19)20-14-8-9-15-22(20)27(17)24(29)26-23(28)18-10-4-2-5-11-18/h2-15,17,21,25H,16H2,1H3,(H,26,28,29)/t17-,21+/m1/s1

InChI Key

JBEJXHLEFLPSMI-UTKZUKDTSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C2N1C(=S)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=S)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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